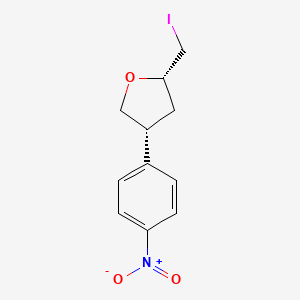
(2S,4R)-2-(Iodomethyl)-4-(4-nitrophenyl)oxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,4R)-2-(Iodomethyl)-4-(4-nitrophenyl)oxolane: is a chiral compound with a unique structure that includes an iodomethyl group and a nitrophenyl group attached to an oxolane ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S,4R)-2-(Iodomethyl)-4-(4-nitrophenyl)oxolane typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Iodomethyl Group: The iodomethyl group is introduced via a halogenation reaction, where a suitable precursor is treated with iodine under specific conditions.
Attachment of the Nitrophenyl Group: The nitrophenyl group is introduced through a nitration reaction, where the oxolane ring is treated with a nitrating agent.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety.
化学反応の分析
Types of Reactions:
Substitution Reactions: The iodomethyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Reduction Reactions: The nitrophenyl group can be reduced to an aminophenyl group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The oxolane ring can be oxidized to form various oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for the reduction of the nitrophenyl group.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for the oxidation of the oxolane ring.
Major Products:
Substitution Products: Compounds where the iodine atom is replaced by other functional groups.
Reduction Products: Compounds with an aminophenyl group instead of a nitrophenyl group.
Oxidation Products: Various oxidized derivatives of the oxolane ring.
科学的研究の応用
Chemistry:
Synthesis of Chiral Compounds: (2S,4R)-2-(Iodomethyl)-4-(4-nitrophenyl)oxolane can be used as a chiral building block in the synthesis of more complex chiral molecules.
Biology:
Biochemical Studies: The compound can be used in studies to understand the interactions of chiral molecules with biological systems.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for the development of new pharmaceuticals.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of (2S,4R)-2-(Iodomethyl)-4-(4-nitrophenyl)oxolane involves its interaction with specific molecular targets. The iodomethyl group can participate in nucleophilic substitution reactions, while the nitrophenyl group can undergo reduction or other transformations. These interactions can affect various biochemical pathways and molecular targets, leading to the compound’s observed effects.
類似化合物との比較
(2S,4R)-2-(Bromomethyl)-4-(4-nitrophenyl)oxolane: Similar structure but with a bromomethyl group instead of an iodomethyl group.
(2S,4R)-2-(Chloromethyl)-4-(4-nitrophenyl)oxolane: Similar structure but with a chloromethyl group instead of an iodomethyl group.
Uniqueness:
Reactivity: The iodomethyl group in (2S,4R)-2-(Iodomethyl)-4-(4-nitrophenyl)oxolane is more reactive in nucleophilic substitution reactions compared to bromomethyl and chloromethyl groups.
Applications: The unique combination of the iodomethyl and nitrophenyl groups makes this compound particularly useful in specific synthetic and research applications.
特性
分子式 |
C11H12INO3 |
|---|---|
分子量 |
333.12 g/mol |
IUPAC名 |
(2S,4R)-2-(iodomethyl)-4-(4-nitrophenyl)oxolane |
InChI |
InChI=1S/C11H12INO3/c12-6-11-5-9(7-16-11)8-1-3-10(4-2-8)13(14)15/h1-4,9,11H,5-7H2/t9-,11-/m0/s1 |
InChIキー |
WGPIUPMQGKCYQG-ONGXEEELSA-N |
異性体SMILES |
C1[C@@H](CO[C@@H]1CI)C2=CC=C(C=C2)[N+](=O)[O-] |
正規SMILES |
C1C(COC1CI)C2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


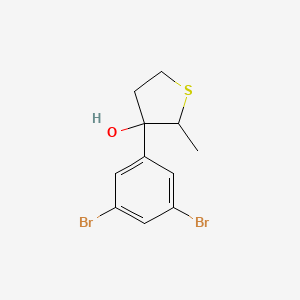
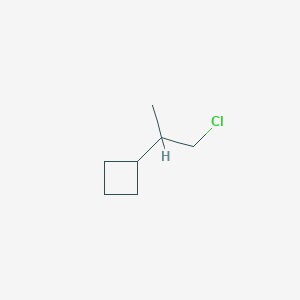
![4-[4-(Propan-2-yl)-1,3-thiazol-2-yl]piperidine](/img/structure/B13195826.png)
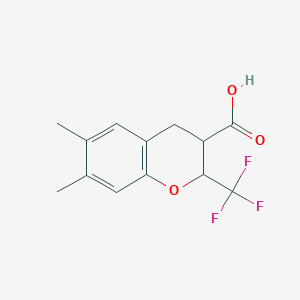
![3-[3-(3-Methylphenyl)propyl]aniline](/img/structure/B13195832.png)
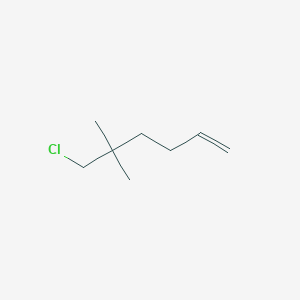
![2-[(3,4-Dimethylphenyl)methyl]oxirane](/img/structure/B13195860.png)
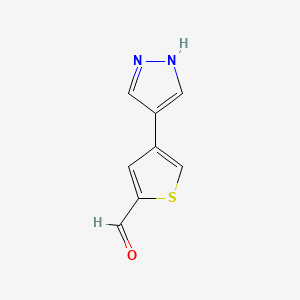

![1-[5-(Aminomethyl)furan-2-yl]prop-2-yn-1-one](/img/structure/B13195869.png)
![2-[(4-Methoxyphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13195871.png)
![4-Bromo-2-{[(tert-butoxy)carbonyl]amino}-5-methoxybenzoic acid](/img/structure/B13195880.png)

![2-[4-(Prop-1-EN-2-YL)phenyl]acetic acid](/img/structure/B13195888.png)
